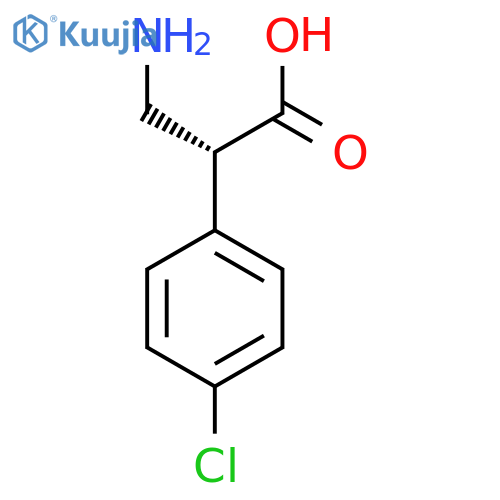

Cas no 1001227-79-7 ((S)-3-Amino-2-(4-chloro-phenyl)-propionic acid)

1001227-79-7 structure

商品名:(S)-3-Amino-2-(4-chloro-phenyl)-propionic acid

(S)-3-Amino-2-(4-chloro-phenyl)-propionic acid 化学的及び物理的性質

名前と識別子

-

- (S)-3-Amino-2-(4-chloro-phenyl)-propionic acid

- (R)-3-Amino-2-(4-chloro-phenyl)-propionic acid

- (2R)-3-amino-2-(4-chlorophenyl)propanoic acid

- DS-019309

- GS-0829

- 1001227-79-7

- AT40034

- MFCD18782986

- AKOS026750677

- (2S)-3-amino-2-(4-chlorophenyl)propanoic acid

- (S)-3-Amino-2-(4-chlorophenyl)propanoic acid

-

- インチ: 1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1

- InChIKey: NCFOMSKIIHPPCQ-QMMMGPOBSA-N

- ほほえんだ: ClC1C=CC(=CC=1)[C@@H](C(=O)O)CN

計算された属性

- せいみつぶんしりょう: 199.0400063g/mol

- どういたいしつりょう: 199.0400063g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3

- 疎水性パラメータ計算基準値(XlogP): -1.2

(S)-3-Amino-2-(4-chloro-phenyl)-propionic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00IZZG-1g |

(2S)-3-amino-2-(4-chlorophenyl)propanoic acid |

1001227-79-7 | 98% | 1g |

$226.00 | 2023-12-27 | |

| A2B Chem LLC | AI85644-250mg |

(2S)-3-amino-2-(4-chlorophenyl)propanoic acid |

1001227-79-7 | 98% | 250mg |

$74.00 | 2024-04-20 | |

| 1PlusChem | 1P00IZZG-250mg |

(2S)-3-amino-2-(4-chlorophenyl)propanoic acid |

1001227-79-7 | 98% | 250mg |

$84.00 | 2023-12-27 | |

| A2B Chem LLC | AI85644-1g |

(2S)-3-amino-2-(4-chlorophenyl)propanoic acid |

1001227-79-7 | 98% | 1g |

$200.00 | 2024-04-20 | |

| A2B Chem LLC | AI85644-100mg |

(2S)-3-amino-2-(4-chlorophenyl)propanoic acid |

1001227-79-7 | 98% | 100mg |

$44.00 | 2024-04-20 | |

| 1PlusChem | 1P00IZZG-100mg |

(2S)-3-amino-2-(4-chlorophenyl)propanoic acid |

1001227-79-7 | 98% | 100mg |

$50.00 | 2023-12-27 |

(S)-3-Amino-2-(4-chloro-phenyl)-propionic acid 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

1001227-79-7 ((S)-3-Amino-2-(4-chloro-phenyl)-propionic acid) 関連製品

- 938-94-3(2-(p-Tolyl)propionic Acid)

- 529-64-6(DL-Tropic acid)

- 1078-21-3(Phenibut)

- 595-91-5(2,2,2-Triphenylacetic Acid)

- 635-51-8(2-phenylbutanedioic acid)

- 117-34-0(2,2-diphenylacetic acid)

- 492-37-5(2-Phenylpropionic acid)

- 2613-89-0(Phenylmalonic acid)

- 826-55-1(2-methyl-2-phenylpropanoic acid)

- 90-27-7(2-Phenylbutyric acid)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量